3,5-Difluoro-4-methoxypyridine

Vue d'ensemble

Description

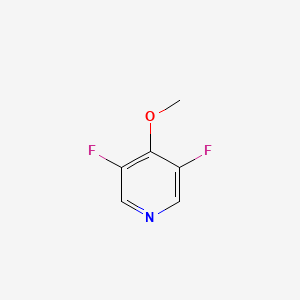

3,5-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2NO. This compound is characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a methoxy group at the 4th position on the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxypyridine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method is the reaction of pentafluoropyridine with methanol in the presence of a base, which results in the substitution of one fluorine atom by a methoxy group . The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Difluoro-4-methoxypyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMSO or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine carboxylic acids or aldehydes.

Reduction: Piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Fluorinated Pharmaceuticals

Fluorinated compounds are known to enhance the pharmacological properties of drugs. DFMP serves as a vital building block in the synthesis of novel pharmaceuticals. Its fluorine atoms can influence lipophilicity, metabolic stability, and bioavailability, making it an attractive candidate for drug development. Research indicates that incorporating fluorine into heterocycles can lead to improved interactions with biological targets, thereby enhancing therapeutic efficacy .

Nucleoside Intercalator Conjugates

DFMP has been utilized in the development of nucleoside intercalator conjugates (NICs), which are designed for the detection of specific mRNA sequences. A study demonstrated that a derivative of DFMP was conjugated with a fluorescent chromophore to create a probe capable of detecting human epidermal growth factor receptor 2 (HER2) mRNA. The enhanced photophysical properties of DFMP contribute to improved fluorescence signaling upon hybridization, indicating its potential in diagnostic applications .

Materials Science

Polymer Chemistry

DFMP has been explored as a precursor for synthesizing advanced polymeric materials. Its reactive nature allows for nucleophilic aromatic substitution (SNAr) reactions, which can be employed to create functionalized polymers with tailored properties. For instance, studies have shown that DFMP can be used to synthesize porous β-cyclodextrin polymers capable of adsorbing heavy metals and organic pollutants from water with high efficiency .

Fluorinated Networks

The incorporation of DFMP into fluorinated networks has been investigated for its potential applications in creating materials with unique thermal and mechanical properties. The compound's ability to undergo various chemical transformations facilitates the development of materials suitable for high-performance applications in electronics and coatings .

Analytical Chemistry

Synthesis of Fluorescent Probes

DFMP is also being utilized in the synthesis of fluorescent probes for analytical applications. Its derivatives have shown promise in enhancing the sensitivity and selectivity of assays used for detecting biomolecules. The incorporation of DFMP into probe designs allows for better signal-to-noise ratios in fluorescence-based detection methods .

Case Studies

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-4-methoxypyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which reduce the basicity and reactivity of the pyridine ring. This compound can interact with various molecular targets, including enzymes and receptors, by forming hydrogen bonds and other non-covalent interactions. The methoxy group can also participate in these interactions, further modulating the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Difluoropyridine: Lacks the methoxy group, making it less versatile in chemical reactions.

4-Methoxypyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

3,5-Dichloro-4-methoxypyridine: Chlorine atoms instead of fluorine, leading to different steric and electronic effects.

Uniqueness

3,5-Difluoro-4-methoxypyridine is unique due to the combination of fluorine and methoxy substituents, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .

Activité Biologique

3,5-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of two fluorine atoms and a methoxy group attached to a pyridine ring. This configuration influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and hydrogen bonding capabilities, facilitating stronger interactions with biological molecules. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains due to its ability to penetrate cell membranes effectively.

- Anti-cancer Properties : Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with cellular signaling pathways.

- Neuroprotective Effects : Some studies have indicated that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegeneration.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL.

- Cancer Cell Line Inhibition : In vitro tests on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) showed that this compound reduced cell viability significantly at concentrations above 10 µM after 48 hours of exposure.

- Neuroprotective Study : A recent study investigated the neuroprotective effects in a murine model of Alzheimer's disease. Administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.

Data Table

The following table summarizes key findings from various studies on the biological activities of this compound:

| Activity | Tested Concentration (µg/mL) | Effect Observed |

|---|---|---|

| Antimicrobial | 16 - 32 | Significant inhibition of bacterial growth |

| Cancer Cell Line Inhibition | >10 | Reduced cell viability in MCF-7 and A549 |

| Neuroprotective Effects | Not specified | Decreased amyloid-beta plaques |

Propriétés

IUPAC Name |

3,5-difluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXCBWORXFRDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672327 | |

| Record name | 3,5-Difluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-24-3 | |

| Record name | 3,5-Difluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.